(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18F2N4O and its molecular weight is 380.399. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is an irreversible and non-competitive inhibitor . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity (Km) .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which can impact various biochemical pathways. These pathways include nucleotide synthesis and regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.
Pharmacokinetics
This suggests that it may have good bioavailability and stability within cells .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced nucleoside transport . This can affect various cellular processes, including nucleotide synthesis and regulation of adenosine function .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-3-1-2-4-18(17)23/h1-10H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUIJPBZVCVXJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.